N-(4-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
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Overview
Description
The compound “N-(4-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple functional groups including a fluorobenzyl group, a dihydrothieno[3,2-d]pyrimidin-2-yl group, and a piperidine-4-carboxamide group. The presence of these groups suggests that the compound may have interesting chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its various functional groups .Scientific Research Applications
Antimycobacterial Activity
A significant application of N-(4-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide and related compounds is in the field of antimycobacterial activity. Research has demonstrated that specific compounds within this chemical class exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The mechanism involves the inhibition of essential bacterial enzymes, showcasing the compound's potential as a novel therapeutic agent against tuberculosis. One study found a compound to be remarkably active in vitro, with superior potency compared to standard treatments such as isoniazid and ciprofloxacin. This compound also showed promising results in vivo, significantly reducing bacterial load in lung and spleen tissues, indicating its potential for further development as an antituberculosis agent (Kumar et al., 2008).
Drug Metabolism Studies
The study of the metabolism of compounds structurally similar to this compound is crucial for understanding their pharmacokinetics and mechanisms of action. Research in this area focuses on identifying the main metabolic pathways in humans after oral administration. Such studies reveal the primary metabolites and the processes of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. These insights are vital for predicting the drug's behavior in the human body and optimizing its therapeutic efficacy (Gong et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F2N4O2S/c26-17-7-5-15(6-8-17)13-28-23(32)16-9-11-31(12-10-16)25-29-21-19(14-34-22(21)24(33)30-25)18-3-1-2-4-20(18)27/h1-8,14,16H,9-13H2,(H,28,32)(H,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRCNGCMAYWYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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